
3-((2,5-Dibromophenyl)sulfonamido)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-((2,5-Dibromophenyl)sulfonamido)propanamide is an organic compound with the molecular formula C9H10Br2N2O3S and a molecular weight of 386.06 g/mol . This compound is characterized by the presence of a sulfonamide group attached to a dibromophenyl ring, which is further connected to a propanamide moiety. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
The synthesis of 3-((2,5-Dibromophenyl)sulfonamido)propanamide typically involves the reaction of 2,5-dibromobenzenesulfonyl chloride with 3-aminopropanamide under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using recrystallization or chromatography techniques .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
3-((2,5-Dibromophenyl)sulfonamido)propanamide undergoes various chemical reactions, including:
Substitution Reactions: The dibromo groups on the phenyl ring can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The sulfonamide group can undergo oxidation to form sulfonic acids or reduction to form sulfinamides.
Common reagents used in these reactions include sodium hydroxide for hydrolysis, hydrogen peroxide for oxidation, and lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
3-((2,5-Dibromophenyl)sulfonamido)propanamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, particularly those involving inflammation and oxidative stress.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals
Mécanisme D'action
The mechanism of action of 3-((2,5-Dibromophenyl)sulfonamido)propanamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. Additionally, the dibromo groups can interact with cellular components, leading to the disruption of normal cellular processes .
Comparaison Avec Des Composés Similaires
Similar compounds to 3-((2,5-Dibromophenyl)sulfonamido)propanamide include other sulfonamide derivatives and dibromophenyl compounds. For example:
3,5-Dibromophenyl-functionalized imidazolium salts: These compounds have similar structural features and are studied for their anticancer activity.
Propanamide-sulfonamide based drug conjugates: These compounds are explored for their dual inhibitory effects on enzymes such as urease and cyclooxygenase-2.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Propriétés
Formule moléculaire |
C9H10Br2N2O3S |
|---|---|
Poids moléculaire |
386.06 g/mol |
Nom IUPAC |
3-[(2,5-dibromophenyl)sulfonylamino]propanamide |
InChI |
InChI=1S/C9H10Br2N2O3S/c10-6-1-2-7(11)8(5-6)17(15,16)13-4-3-9(12)14/h1-2,5,13H,3-4H2,(H2,12,14) |
Clé InChI |
YFOKGNUOFQIKTA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1Br)S(=O)(=O)NCCC(=O)N)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



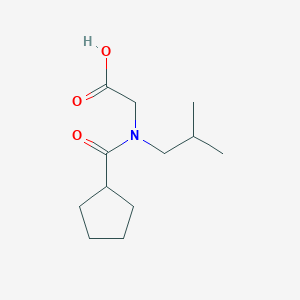
![N-[2-(4-chlorophenyl)ethyl]-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14904973.png)
![(2'-(Cyclohexyldimethylsilyl)-[1,1'-binaphthalen]-2-yl)diphenylphosphane](/img/structure/B14904975.png)
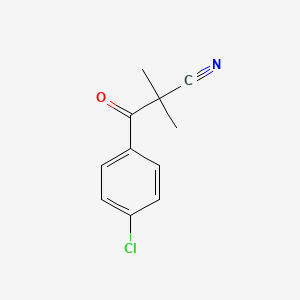


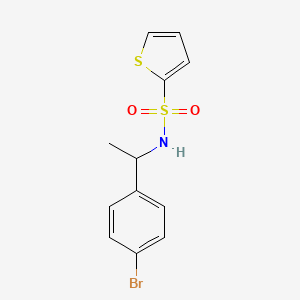

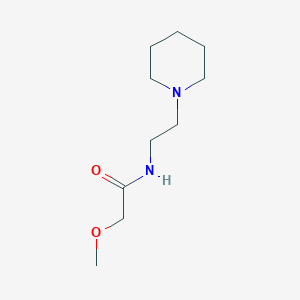
![2-(2-(2-Hydroxyethoxy)ethyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2h)-one](/img/structure/B14905036.png)
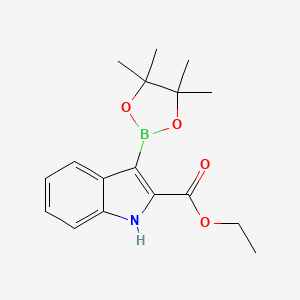
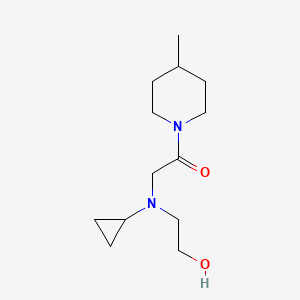
![Methyl 3-oxo-4-propyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylate](/img/structure/B14905048.png)
